(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid
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Overview
Description
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid is a compound with a unique structure that includes an acetamido group, a hydroxybutan-2-ylthio group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amino acid derivative to introduce the acetamido group.
Introduction of the Hydroxybutan-2-ylthio Group: This step involves the thiolation of a hydroxybutan-2-yl derivative, followed by its attachment to the acetamido group.
Formation of the Propanoic Acid Backbone: This step involves the formation of the propanoic acid backbone through a series of reactions, including oxidation and reduction steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of flow microreactors to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybutan-2-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes and proteins, leading to inhibition or modification of their activity. The hydroxybutan-2-ylthio group can undergo oxidation or reduction, affecting the redox state of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Alanine, N-acetyl-3-[(3-hydroxy-1-methylpropyl)thio]-, L- (8CI): Similar structure but different functional groups.
L-Cysteine, N-acetyl-S-(3-hydroxy-1-methylpropyl): Similar structure but different functional groups
Uniqueness
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H17NO4S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-acetamido-3-[(2R)-4-hydroxybutan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t6-,8?/m1/s1 |
InChI Key |
NSRLJESZWULTTQ-XPJFZRNWSA-N |
Isomeric SMILES |
C[C@H](CCO)SCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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